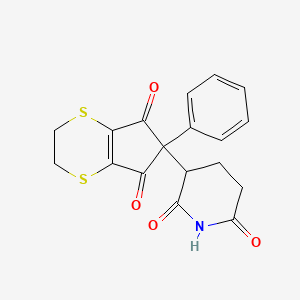
3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a dioxo-phenyl-tetrahydro-dithiaindanyl core attached to a glutarimide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido compounds in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a precursor for other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thioamides: Used in the synthesis of various heterocyclic compounds with significant pharmacological activities.
Pyrimido compounds: Exhibiting important pharmacological activities such as antitumor and antimicrobial properties.
Uniqueness
3-(2-(1,3-Dioxo-2-phenyl-4,5,6,7-tetrahydro-4,7-dithiaindanyl))glutarimide stands out due to its unique structure, which combines a dioxo-phenyl-tetrahydro-dithiaindanyl core with a glutarimide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
76059-14-8 |
|---|---|
Molecular Formula |
C18H15NO4S2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(5,7-dioxo-6-phenyl-2,3-dihydrocyclopenta[b][1,4]dithiin-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H15NO4S2/c20-12-7-6-11(17(23)19-12)18(10-4-2-1-3-5-10)15(21)13-14(16(18)22)25-9-8-24-13/h1-5,11H,6-9H2,(H,19,20,23) |
InChI Key |
LEPFFVPECNZVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2(C(=O)C3=C(C2=O)SCCS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


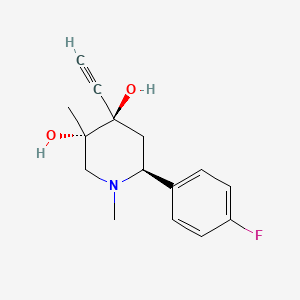
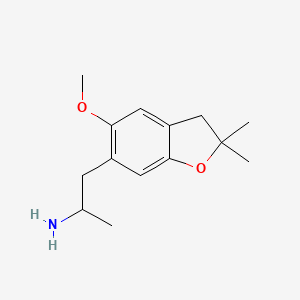
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
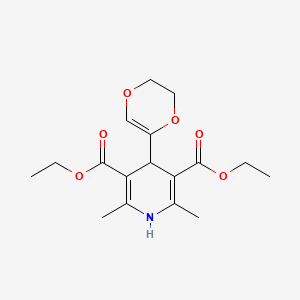
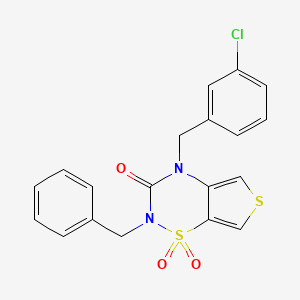
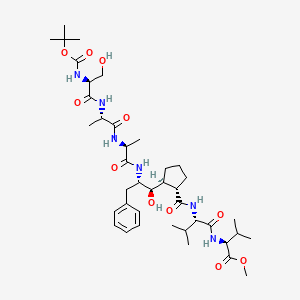
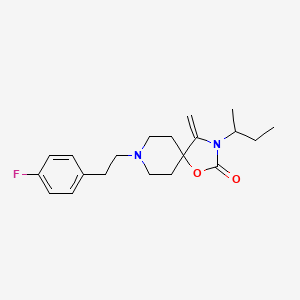
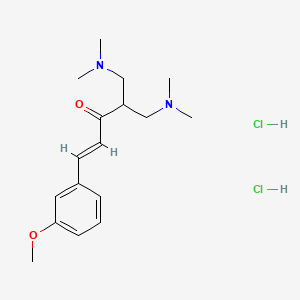

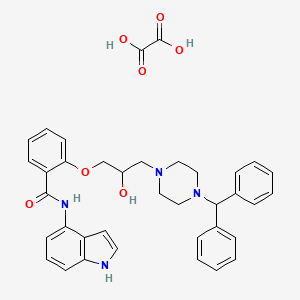
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
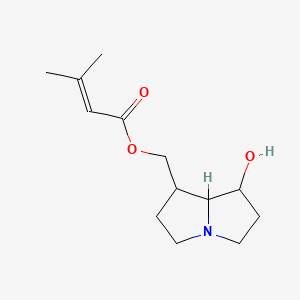
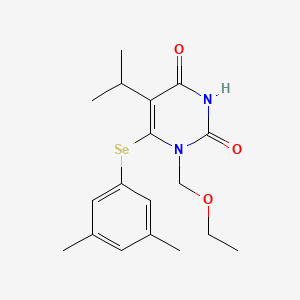
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
